molecular formula C12H12N2O2 B2454168 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1171501-41-9

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2454168
CAS No.: 1171501-41-9
M. Wt: 216.24
InChI Key: DYGGJXVTZCRGTE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features a five-membered ring with two nitrogen atoms at positions 1 and 2, a phenyl group at position 3, and carboxylic acid at position 4, making it a valuable scaffold for various chemical reactions and applications .

Properties

IUPAC Name

1,5-dimethyl-3-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGJXVTZCRGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are some of the advanced techniques employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid. These compounds have been shown to scavenge free radicals and inhibit oxidative stress-related diseases. For instance, novel derivatives have demonstrated significant radical scavenging activity in various assays, indicating their potential as therapeutic agents against oxidative damage .
  • Inhibition of Enzymes
    The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown inhibitory effects on 15-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition is crucial for developing anti-inflammatory drugs . Additionally, other studies have reported its effectiveness against carbonic anhydrases, which are important for regulating physiological pH and fluid balance .
  • Antifungal Properties
    Research indicates that derivatives of pyrazole can exhibit antifungal activity against several phytopathogenic fungi. The structure-activity relationship studies have suggested that modifications in the pyrazole structure can enhance its efficacy as a fungicide .

Agricultural Applications

  • Pesticide Development
    The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its derivatives have been synthesized and tested for their ability to control agricultural pests effectively while minimizing environmental impact .
  • Herbicide Activity
    Some pyrazole compounds have been evaluated for their herbicidal properties, showing promise in inhibiting weed growth without adversely affecting crop yield. This application is critical for sustainable agriculture practices .

Biochemical Research

  • Molecular Modeling Studies
    The compound has been subjected to molecular docking studies to understand its interaction with biological targets at the molecular level. Such studies provide insights into the binding affinities and mechanisms of action of these compounds, aiding in the design of more effective drugs .
  • Synthesis and Characterization
    Various synthetic routes have been developed for producing this compound and its derivatives. These methods often involve cyclocondensation reactions that yield high purity products suitable for further biological evaluation .

Case Studies

StudyApplicationFindings
Gosselin et al. (2018)Synthesis of Pyrazole DerivativesDeveloped new reaction conditions leading to high yields of regioselective pyrazoles .
Harigae et al. (2020)Antioxidant ActivityReported significant antioxidant effects in vitro and in vivo with certain pyrazole derivatives .
Aziz-ur-Rehman et al. (2018)Antifungal ActivityDemonstrated superior antifungal efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile scaffold for various applications .

Biological Activity

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields including medicine and agriculture.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 220.24 g/mol

Pyrazole derivatives, including this compound, exhibit their biological effects primarily through interactions with various enzymes and proteins. These interactions can lead to:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammation and pain pathways.
  • Antimicrobial Activity : Some studies indicate that pyrazole derivatives can inhibit the growth of certain fungi and bacteria, making them potential candidates for antimicrobial agents.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study reported that several synthesized pyrazole derivatives showed high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM . The compound's structure enhances its binding affinity to COX enzymes, thus reducing inflammation effectively.

Antimicrobial Activity

The compound has also been evaluated for its antifungal properties against strains such as Colletotrichum gloeosporioides. In vitro tests indicated that it could inhibit fungal growth significantly, with a notable reduction in mycelial growth observed at various concentrations .

Case Studies

Study ReferenceCompound TestedBiological ActivityIC50 Value
Abdellatif et al. Pyrazole derivativesCOX-2 inhibition0.02 - 0.04 μM
Sivaramakarthikeyan et al. Various pyrazolesAnti-inflammatoryED50 not specified
Recent Study Pyrazole derivativesAntifungal against C. gloeosporioidesEffective at concentrations of 1 - 10 mM

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its relatively low molecular weight and lipophilicity. These attributes enhance its potential as a therapeutic agent.

Medicinal Chemistry

Due to its anti-inflammatory and antimicrobial properties, this compound is being explored as a potential drug candidate for treating inflammatory diseases and infections.

Agricultural Chemistry

The antifungal activity exhibited by this compound makes it a candidate for developing new agrochemicals aimed at controlling fungal pathogens in crops.

Q & A

Q. What are the optimal synthetic routes for 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction yields be improved?

The compound is commonly synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) are cyclized under reflux conditions, followed by hydrolysis to yield the carboxylic acid derivative . Key parameters for optimization include:

  • Reagent ratios : Stoichiometric excess of phenylhydrazine improves cyclization efficiency.
  • Temperature : Reflux in ethanol (78°C) ensures complete reaction.
  • Catalysis : Acidic or basic conditions (e.g., NaOH for hydrolysis) influence intermediate stability .
    Yields typically range from 60–75%, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl groups at 1,5-positions and phenyl at C3). For example, the carboxylic proton appears as a broad singlet near δ 12.5 ppm .
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and phenyl rings, ~15–25°) and hydrogen-bonding networks (O–H···N interactions stabilizing the crystal lattice) .
  • FT-IR : Carboxylic acid C=O stretches appear at ~1680–1700 cm1^{-1}, while N–H stretches (if present) occur near 3200 cm1^{-1} .

Q. How should researchers handle stability and storage challenges for this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent oxidation or moisture absorption .
  • Decomposition : Thermal degradation above 200°C produces CO2_2, NOx_x, and phenyl derivatives. Avoid prolonged exposure to strong oxidizers or UV light .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in:

  • Tautomerism : DFT calculations may prioritize enolic forms, while X-ray data confirm the keto-carboxylic acid structure .
  • Reactivity with nucleophiles : Theoretical models (e.g., Fukui indices) predict electrophilic sites at C4, but experimental amidation occurs preferentially at the carboxylic group .
    Resolution : Validate computational models with solvent- and temperature-dependent experimental studies (e.g., kinetic isotope effects or in situ FT-IR monitoring).

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

  • Functionalization : Introduce substituents at C3 (phenyl) or C4 (carboxylic acid) via:
    • Esterification : Methyl/ethyl esters improve cell permeability (logP optimization) .
    • Amide coupling : React with amines (e.g., 2-aminopyridine) to target enzyme active sites .
  • Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk analogs .

Q. What mechanistic insights explain the compound’s variable performance in catalytic applications?

  • Metal coordination : The pyrazole N-atoms and carboxylic group chelate transition metals (e.g., Cu2+^{2+}), but steric hindrance from methyl/phenyl groups reduces catalytic efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance ligand displacement but may destabilize intermediates .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

  • Hydrogen bonding : Carboxylic acid dimers form centrosymmetric R22_2^2(8) motifs, increasing melting points (observed mp: 210–215°C) .
  • Pi-stacking : Parallel-displaced phenyl ring interactions (3.8–4.2 Å spacing) contribute to solubility limitations in nonpolar solvents .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
Phenylhydrazine ratio1.2 equivalents75
Hydrolysis time6 hr (NaOH, ethanol)70
PurificationEtOAc/hexane (3:7)65

Q. Table 2. Spectral Data

TechniqueKey PeaksReference
1H^1H NMR (DMSO)δ 2.35 (s, 3H, CH3_3), δ 12.5 (br, 1H, COOH)
X-rayDihedral angle: 18.7°
FT-IR1695 cm1^{-1} (C=O)

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